Cas no 1105209-22-0 (N-[4-({4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide)

N-[4-({4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide is a structurally complex heterocyclic compound featuring a fused thiadiazole-piperidine core with a furan substituent and an acetamide sulfonylphenyl moiety. This molecular architecture suggests potential utility in medicinal chemistry, particularly as a scaffold for targeting enzyme inhibition or receptor modulation due to its electron-rich heterocyclic systems. The presence of the sulfonamide group enhances binding affinity to biological targets, while the furan and thiadiazole rings contribute to metabolic stability and bioavailability. Its well-defined synthetic route allows for precise modifications, making it a versatile intermediate for pharmaceutical research and development.
N-[4-({4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide structure
1105209-22-0 structure
Product Name:N-[4-({4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide
CAS No:1105209-22-0
MF:C19H20N4O4S2
MW:432.516501426697
CID:6192451
PubChem ID:30864269
Update Time:2025-06-09

N-[4-({4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide Chemical and Physical Properties

Names and Identifiers

    • N-[4-({4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide
    • VU0645465-1
    • N-[4-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]sulfonylphenyl]acetamide
    • N-(4-((4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide
    • F5497-0101
    • 1105209-22-0
    • AKOS024511377
    • Inchi: 1S/C19H20N4O4S2/c1-13(24)20-15-4-6-16(7-5-15)29(25,26)23-10-8-14(9-11-23)18-21-22-19(28-18)17-3-2-12-27-17/h2-7,12,14H,8-11H2,1H3,(H,20,24)
    • InChI Key: BLQMQDGNYVYONH-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)NC(C)=O)(N1CCC(C2=NN=C(C3=CC=CO3)S2)CC1)(=O)=O

Computed Properties

  • Exact Mass: 432.09259748g/mol
  • Monoisotopic Mass: 432.09259748g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 670
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 142Ų

N-[4-({4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide Pricemore >>

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N-[4-({4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide Related Literature

Additional information on N-[4-({4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide

Introduction to N-[4-({4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide and Its Significance in Modern Chemical Biology

N-[4-{(4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl)sulfonyl}phenyl]acetamide, with the CAS number 1105209-22-0, represents a compound of considerable interest in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in modulating biological pathways and its unique chemical properties. The compound's structure incorporates several key functional groups, including a piperidine ring, a thiadiazole moiety, and a sulfonylphenyl group, which collectively contribute to its distinct pharmacological profile.

The furan-2-yl substituent in the molecule is particularly noteworthy, as furan derivatives have been extensively studied for their diverse biological activities. Furan-based compounds are known for their ability to interact with various biological targets, making them valuable scaffolds in drug discovery. The presence of the 1,3,4-thiadiazole ring further enhances the compound's potential bioactivity. Thiadiazole derivatives are well-documented for their antimicrobial, antiviral, and anti-inflammatory properties. These characteristics make N-[4-{(4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl)sulfonyl}phenyl]acetamide a promising candidate for further exploration in therapeutic applications.

In recent years, there has been a growing interest in the development of small molecules that can modulate protein-protein interactions (PPIs). The sulfonylphenyl group in N-[4-{(4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl)sulfonyl}phenyl]acetamide suggests that it may have the potential to interfere with PPIs by acting as a binder or modulator. This capability is particularly relevant given the increasing evidence that many diseases, including cancer and neurodegenerative disorders, are associated with dysregulated PPIs. The compound's ability to interact with specific protein targets could open new avenues for therapeutic intervention.

The synthesis of N-[4-{(4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl)sulfonyl}phenyl]acetamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The introduction of the piperidine ring and the thiadiazole moiety necessitates precise control over reaction conditions to avoid unwanted side products. Advances in synthetic methodologies have enabled more efficient and scalable production of complex molecules like this one. These advancements are crucial for translating laboratory discoveries into viable therapeutic agents.

Recent studies have highlighted the importance of structure-based drug design in developing novel therapeutics. Computational modeling techniques have been increasingly employed to predict the binding modes of small molecules to biological targets. In the case of N-[4-{(4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl)sulfonyl}phenyl]acetamide, computational studies can help identify key interaction points with potential drug targets. This approach not only accelerates the drug discovery process but also enhances our understanding of the molecular mechanisms underlying its bioactivity.

The potential applications of N-[4-{(4-[5-(furan-2-y)]l)-1-pyrazolinaphenone}phenylethynediol are vast and span multiple therapeutic areas. For instance, its ability to modulate PPIs could make it useful in treating cancers by disrupting signaling pathways that promote tumor growth. Additionally, its structural features suggest that it may have applications in managing inflammatory diseases by inhibiting key inflammatory mediators. The compound's unique combination of functional groups also makes it a valuable tool for studying fundamental biological processes.

In conclusion, N-[4-{(4-[5-(furan - 2 - yl) - 1 , 3 , 4 - thiadiazol - 2 - yl ] piperidin - 1 - ylsulfonyl ) pheny l ] acet amide is a compound with significant potential in chemical biology and pharmaceutical research. Its intricate structure and diverse functional groups make it a promising candidate for further exploration in drug discovery efforts aimed at modulating biological pathways and treating various diseases. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in developing innovative therapeutic strategies.

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